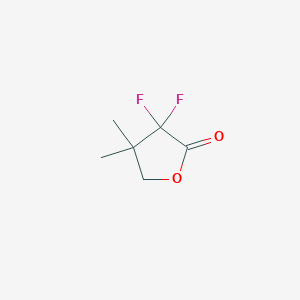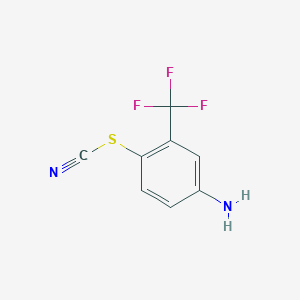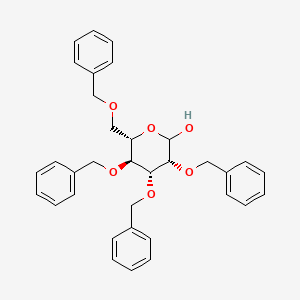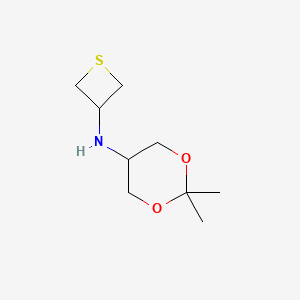
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is a synthetic organic compound Its structure includes a dioxane ring, a thietane ring, and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine typically involves multi-step organic reactions. One possible route could involve the formation of the dioxane ring followed by the introduction of the thietane ring and finally the amine group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized for each step to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and efficiency. This might involve continuous flow reactions, use of cheaper reagents, and recycling of solvents. The process would also need to comply with environmental and safety regulations.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action would depend on the specific application. For instance, if used in medicine, it might interact with specific enzymes or receptors in the body. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-amine: Lacks the thietane ring.
N-(thietan-3-yl)-1,3-dioxan-5-amine: Lacks the dimethyl groups.
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxane: Lacks the amine group.
Uniqueness
2,2-Dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine is unique due to the combination of the dioxane and thietane rings along with the amine group. This unique structure could confer specific chemical reactivity and biological activity not seen in similar compounds.
Propiedades
Fórmula molecular |
C9H17NO2S |
|---|---|
Peso molecular |
203.30 g/mol |
Nombre IUPAC |
2,2-dimethyl-N-(thietan-3-yl)-1,3-dioxan-5-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(2)11-3-7(4-12-9)10-8-5-13-6-8/h7-8,10H,3-6H2,1-2H3 |
Clave InChI |
JGCNMLKHRYIBSP-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)NC2CSC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


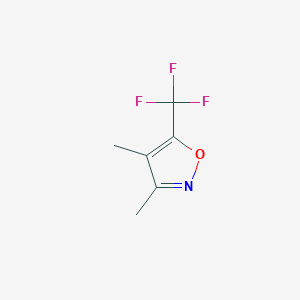
![2-Amino-1-butyl-7-methoxy-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B12846716.png)
![Bis[2-[ethyl[(pentadecafluoroheptyl)sulphonyl]amino]ethyl] hydrogen phosphate](/img/structure/B12846723.png)

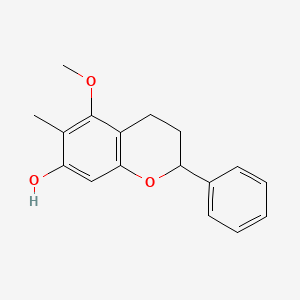
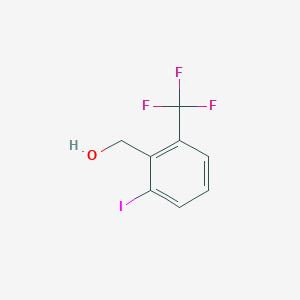
![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)
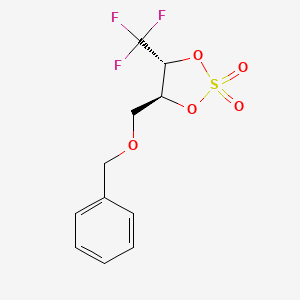
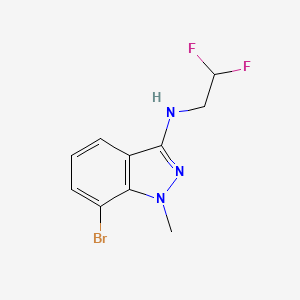
![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)
